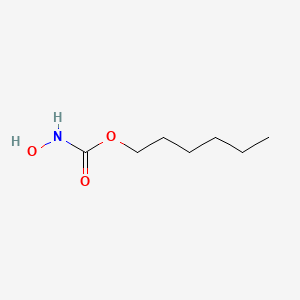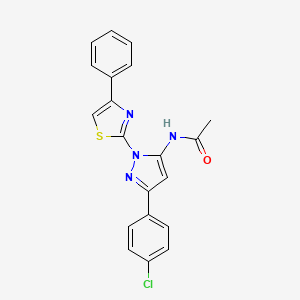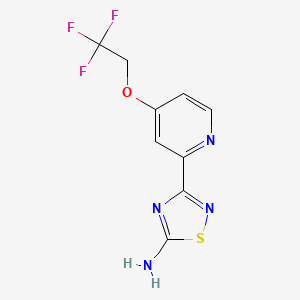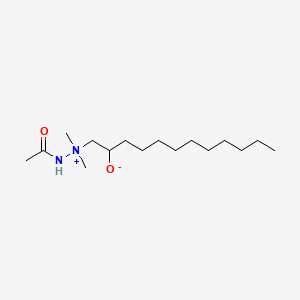
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt is a complex organic compound with a unique structure that includes both hydrazinium and hydroxide functional groups
Métodos De Preparación
The synthesis of 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt involves multiple steps. The synthetic route typically starts with the preparation of the hydrazinium precursor, followed by the introduction of the acetyl and hydroxydodecyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazinium derivatives.
Substitution: Substitution reactions can occur at the acetyl or hydroxydodecyl groups, often using halogenating agents or nucleophiles.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt involves its interaction with specific molecular targets. The hydrazinium group can form stable complexes with metal ions, while the hydroxide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparación Con Compuestos Similares
Compared to other hydrazinium compounds, 2-Acetyl-1,1-dimethyl-1-(2-hydroxydodecyl)hydrazinium hydroxide inner salt is unique due to its specific functional groups and structural configuration. Similar compounds include:
- 1,1-Dimethylhydrazinium hydroxide
- 2-Acetylhydrazinium hydroxide
- 1-(2-Hydroxydodecyl)hydrazinium hydroxide
These compounds share some structural similarities but differ in their functional groups and overall reactivity.
Propiedades
Número CAS |
54472-70-7 |
|---|---|
Fórmula molecular |
C16H34N2O2 |
Peso molecular |
286.45 g/mol |
Nombre IUPAC |
1-[acetamido(dimethyl)azaniumyl]dodecan-2-olate |
InChI |
InChI=1S/C16H34N2O2/c1-5-6-7-8-9-10-11-12-13-16(20)14-18(3,4)17-15(2)19/h16H,5-14H2,1-4H3,(H,17,19) |
Clave InChI |
BGGLZYHOFDTBQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C[N+](C)(C)NC(=O)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


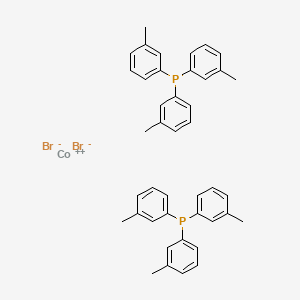
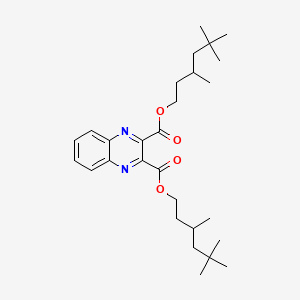
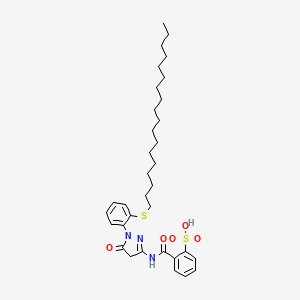
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
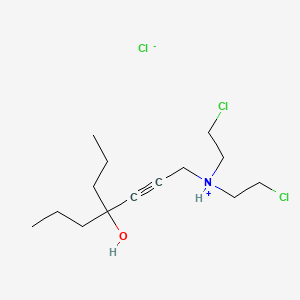
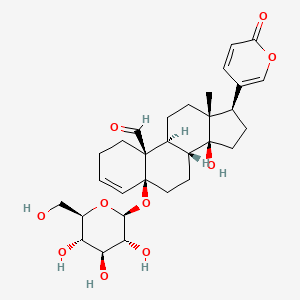
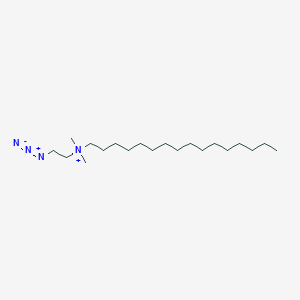
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
